盐酸曲普利啶单水合物

描述

Triprolidine hydrochloride monohydrate is an odorless white crystalline powder. Bitter taste. (NTP, 1992)

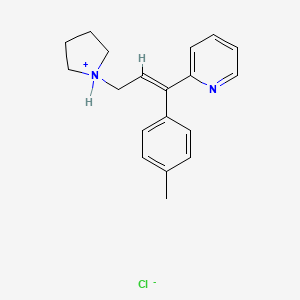

Triprolidine hydrochloride (anh.) is a hydrochloride resulting from the formal reaction of equimolar amounts of triprolidine and hydrogen chloride. Its monohydrate is used for the symptomatic relief of uticaria, rhinitis, and various pruritic skin disorders. It has a role as a H1-receptor antagonist. It contains a triprolidine(1+).

Histamine H1 antagonist used in allergic rhinitis; ASTHMA; and URTICARIA. It is a component of COUGH and COLD medicines. It may cause drowsiness.

See also: Triprolidine (has active moiety) ... View More ...

科学研究应用

过敏性鼻炎

盐酸曲普利啶单水合物是一种口服有效的抗组胺药,作为组胺 H1 受体拮抗剂使用 . 它通常用于过敏性鼻炎的研究和治疗 .

哮喘

盐酸曲普利啶单水合物也用于哮喘的研究 . 作为一种抗组胺药,它可以通过阻断组胺(体内可能引起气道炎症的物质)的作用来帮助减少哮喘症状 .

荨麻疹

荨麻疹,也称为风疹,可以使用盐酸曲普利啶单水合物进行研究和治疗 . 它有助于缓解与这种疾病相关的瘙痒和炎症 .

普通感冒症状

盐酸曲普利啶单水合物与伪麻黄碱和愈创甘油醚结合,用于各种类型的感冒和过敏药物,以缓解普通感冒症状 . 它可以帮助减轻流鼻涕、打喷嚏和鼻塞等症状 .

花粉症

花粉症,或季节性过敏性鼻炎,是另一种可以使用盐酸曲普利啶单水合物进行研究和治疗的疾病 . 它可以帮助缓解打喷嚏、眼睛发痒或流泪、鼻涕或鼻塞等症状 .

助眠

由于具有镇静作用,盐酸曲普利啶单水合物也被用于助眠 . 它可以帮助减少失眠并改善睡眠质量 .

脊髓运动和感觉阻滞

在老鼠身上,盐酸曲普利啶单水合物已被证明具有脊髓运动和感觉阻滞作用 . 这表明其在疼痛管理和麻醉研究中具有潜在的应用 .

咳嗽和感冒药的成分

作用机制

Target of Action

Triprolidine hydrochloride monohydrate primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses. When histamine binds to the H1 receptor, it triggers symptoms such as sneezing, itching, and runny nose, which are commonly associated with allergies .

Mode of Action

Triprolidine acts as an antagonist at the histamine H1 receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . By binding to these receptors, triprolidine blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms brought on by histamine .

Biochemical Pathways

The primary biochemical pathway affected by triprolidine is the histamine signaling pathway . By blocking the H1 receptor, triprolidine inhibits the effects of histamine, a key mediator of allergic reactions. This results in a decrease in symptoms such as sneezing, itching, and runny nose .

Pharmacokinetics

Triprolidine is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The elimination half-life of triprolidine is approximately 2.1 ± 0.8 hours . The time to peak concentration in the body is around 1.7 ± 0.5 hours . Only about 1% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of triprolidine’s action primarily involve the suppression of histamine-induced reactions . By blocking the H1 receptor, triprolidine prevents histamine from exerting its effects, thereby alleviating symptoms of allergies such as sneezing, itching, and runny nose .

Action Environment

For instance, the presence of certain foods or drugs can affect the absorption, distribution, metabolism, and excretion of a drug, potentially impacting its efficacy and stability . .

生化分析

Biochemical Properties

Triprolidine Hydrochloride Monohydrate acts as a histamine H1 antagonist . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract . This interaction leads to temporary relief of the negative symptoms brought on by histamine .

Cellular Effects

Triprolidine Hydrochloride Monohydrate provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies . It also aids in sleep .

Molecular Mechanism

The mechanism of action of Triprolidine Hydrochloride Monohydrate involves binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Dosage Effects in Animal Models

In rats, Triprolidine Hydrochloride Monohydrate has been observed to block spinal motor and sensory functions

属性

IUPAC Name |

2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUYEJNGHIOFOC-NWBUNABESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

486-12-4 (Parent) | |

| Record name | Triprolidine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10872513 | |

| Record name | Triprolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11533048 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

550-70-9, 6138-79-0 | |

| Record name | Triprolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triprolidine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triprolidine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-[(1E)-1-(4-methylphenyl)-3-(1-pyrrolidinyl)-1-propen-1-yl]-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triprolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | triprolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPROLIDINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7A104R3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

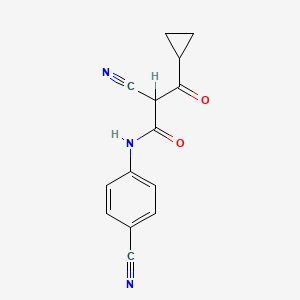

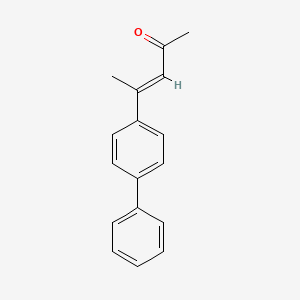

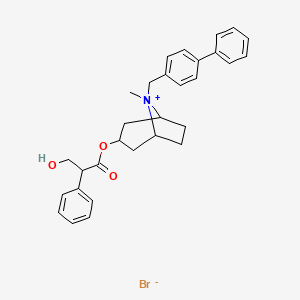

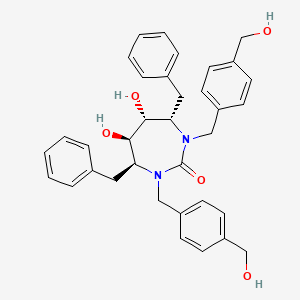

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Triprolidine Hydrochloride Monohydrate, and how does it exert its antihistaminic effect?

A1: Triprolidine Hydrochloride Monohydrate acts as a histamine H1-receptor antagonist. [] It competitively binds to these receptors, preventing histamine from binding and triggering allergic reactions. While its exact downstream effects are complex and not fully elucidated, this blockade helps alleviate symptoms like itching, sneezing, and runny nose associated with allergies.

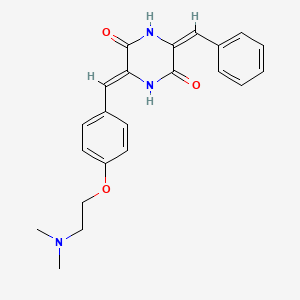

Q2: Can you describe the structural features of Triprolidine Hydrochloride Monohydrate?

A2: Triprolidine Hydrochloride Monohydrate is a crystalline compound. [] Its crystal structure reveals key features: * The 2-pyridyl ring and the p-tolyl system have specific dihedral angles concerning the double bond.* A protonated tertiary nitrogen atom forms a hydrogen bond with a chloride ion.* Two chloride ions are interconnected through hydrogen bonds with two water molecules, creating a distorted square planar arrangement. * The pyridyl ring participates in π orbital overlap with another pyridyl ring and forms a hydrogen bond with the nitrogen function. These structural insights provide a basis for understanding its interactions within biological systems.

Q3: How is Triprolidine Hydrochloride Monohydrate formulated for controlled drug release, and what advantages do these formulations offer?

A3: Researchers have successfully incorporated Triprolidine Hydrochloride Monohydrate into Interpenetrating Polymer Network (IPN) microspheres using acrylamide-grafted Carboxymethylcellulose and Sodium alginate. [] This formulation, prepared via a water-in-oil emulsion method and crosslinked with glutaraldehyde, allows for the controlled release of the drug over an extended period, as demonstrated by release studies showing sustained drug release up to 12 hours. [] This controlled release characteristic is advantageous as it could potentially lead to prolonged therapeutic effects and improved patient compliance by reducing dosing frequency.

Q4: Are there any known microbial metabolic pathways for Triprolidine Hydrochloride Monohydrate?

A4: Yes, studies have shown that the fungus Cunninghamella elegans can metabolize Triprolidine Hydrochloride Monohydrate. [] This fungus primarily converts the drug into hydroxymethyl triprolidine, a known mammalian metabolite, through a process involving a mono-oxygenase enzyme and molecular oxygen. Interestingly, further oxidation to the carboxylic acid derivative (another mammalian metabolite) was not observed in this fungal model.

Q5: What analytical techniques are employed to study and quantify Triprolidine Hydrochloride Monohydrate?

A5: Various analytical techniques have been used to investigate Triprolidine Hydrochloride Monohydrate. These include:* High-performance liquid chromatography (HPLC): Used for isolating and quantifying the drug and its metabolites in biological samples. []* Gas chromatography with nitrogen-phosphorus detection (GC-NPD): This technique provides sensitive detection and quantification of the drug, particularly in complex matrices like animal feed, urine, and wastewater. []* Differential scanning calorimetry (DSC): Used to characterize the thermal properties and confirm the molecular-level distribution of Triprolidine Hydrochloride Monohydrate within polymeric matrices for drug delivery. []* Scanning electron microscopy (SEM): Employed to visualize the morphology and size of drug-loaded microspheres, confirming the formation of spherical particles. []* Laser particle size analyzer: Used to determine the particle size and size distribution of the microspheres, crucial parameters for controlled drug release formulations. [] Researchers leverage these diverse methods to ensure the quality, efficacy, and safety of Triprolidine Hydrochloride Monohydrate formulations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![17-beta-Hydroxy-17-alpha-ethynyl-5-alpha-androstano[3,2-beta]pyrimido[1,2-alpha]benzimidazole](/img/structure/B1683591.png)

![N-[2-[[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-methylsulfonylamino]ethyl]methanesulfonamide](/img/structure/B1683596.png)